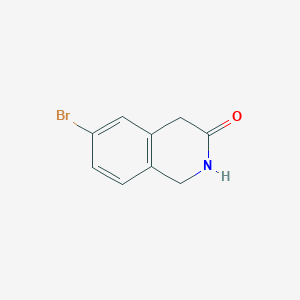

6-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Description

Significance of the Dihydroisoquinolinone Core in Modern Organic and Medicinal Chemistry

The isoquinoline (B145761) framework and its derivatives are recognized as "privileged structures" in the field of medicinal chemistry. nih.govrsc.org These scaffolds are integral components of a vast number of natural products and synthetically developed molecules that exhibit a wide array of pharmacological activities. rsc.orgontosight.ai The dihydroisoquinolinone core, a partially saturated version of isoquinoline, is particularly significant due to its structural versatility and presence in numerous biologically active compounds. ontosight.ai

The therapeutic potential of molecules containing the isoquinoline and dihydroisoquinoline core is extensive, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidepressant effects. nih.govnbinno.com This broad range of biological activity has made the dihydroisoquinolinone scaffold an attractive template for drug discovery and development programs. nih.govnbinno.com Medicinal chemists frequently utilize this core structure as a starting point for creating new therapeutic agents, modifying its structure to optimize potency, selectivity, and pharmacokinetic properties. nbinno.com The adaptability of the dihydroisoquinolinone ring system allows for precise chemical modifications, enabling the synthesis of diverse compound libraries for screening against various biological targets. nbinno.com

Strategic Importance of Halogenated Heterocycles in Synthetic Diversification

Halogenated heterocyclic compounds, those containing at least one halogen atom such as bromine, chlorine, fluorine, or iodine, are fundamental building blocks in contemporary organic chemistry. nbinno.comsigmaaldrich.com They serve as exceptionally versatile intermediates for synthesizing more complex molecules, particularly in the pharmaceutical and materials science sectors. nbinno.comresearchgate.net The presence of a halogen atom on a heterocyclic ring is not a passive feature; it acts as a highly reactive functional group, or "handle," that enables a wide variety of subsequent chemical transformations. nbinno.com

The strategic placement of a halogen, such as the bromine atom in 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one, is crucial for synthetic diversification. This bromine atom can be readily substituted or coupled with other molecular fragments using powerful and reliable methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). nbinno.com This capability allows chemists to easily introduce a wide range of substituents, thereby creating novel and diverse molecular architectures. Furthermore, the introduction of a halogen can significantly modulate a molecule's physicochemical properties, including its lipophilicity (fat solubility), metabolic stability, and binding affinity for biological targets, which are critical parameters in drug design. nbinno.com

Current Research Landscape and Emerging Trends for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one as a Key Intermediate

6-Bromo-1,2-dihydroisoquinolin-3(4H)-one has emerged as a key intermediate in synthetic research, valued for the strategic combination of its dihydroisoquinolinone core and its reactive bromine substituent. Its utility lies in its role as a precursor for more complex, high-value molecules.

Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

| CAS Number | 943749-57-3 | lab-chemicals.com, arkpharmtech.com |

| Molecular Formula | C₉H₈BrNO | lab-chemicals.com |

| Molecular Weight | 226.07 g/mol | lab-chemicals.com |

| Purity | ≥95% | lab-chemicals.com |

| Physical State | Solid | chemicalbook.com |

The synthesis of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one can be achieved through various synthetic routes. One documented method involves a Schmidt reaction using 5-bromo-1-indanone (B130187) as the starting material. chemicalbook.com This reaction provides a direct pathway to the desired dihydroisoquinolinone scaffold.

The table below outlines a reported synthesis for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one. chemicalbook.com

| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield |

| 1 | 5-bromo-1-indanone | Sodium azide, Methanesulfonic acid | Dichloromethane | 0°C to Room Temp | 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one | 39% |

Current research trends focus on utilizing this bromo-substituted intermediate for the development of novel compounds. The bromine atom at the 6-position serves as a critical anchor point for introducing new functional groups via cross-coupling chemistry. This allows for the systematic modification of the dihydroisoquinolinone scaffold to explore structure-activity relationships (SAR). For example, derivatives of the core 3,4-dihydroisoquinolin-1(2H)-one structure have been synthesized and investigated for their potent antioomycete activity against plant pathogens. nih.govrsc.org While this research did not start from the 6-bromo derivative specifically, it highlights the potential of the core scaffold in agrochemical research and demonstrates a clear application area where derivatives of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one could be explored. The ability to functionalize the 6-position offers a route to new derivatives with potentially enhanced biological activity or tailored physical properties.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZALQHYWGITYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies for 6 Bromo 1,2 Dihydroisoquinolin 3 4h One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. numberanalytics.comamazonaws.comyoutube.com For 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one, the primary disconnection targets the amide bond within the lactam ring. This C-N bond disconnection is a logical first step as amide formation is a reliable and well-established reaction.

This initial disconnection reveals a key intermediate: a substituted 2-phenylacetic acid bearing an aminoethyl group at the ortho position, specifically 2-(2-aminoethyl)-4-bromophenylacetic acid.

A further disconnection can be made at the C-C bond between the phenyl ring and the acetic acid side chain. This leads to simpler precursors, such as a substituted phenylethylamine and a source for the carboxyl group. An alternative disconnection of the C-C bond of the ethylamine (B1201723) side chain points towards a substituted benzyl (B1604629) derivative. The most common strategies focus on building the appropriately substituted phenylethylamine or phenylacetic acid backbone first.

The retrosynthetic pathway can be summarized as follows:

Target Molecule: 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Disconnection 1 (C-N bond): Leads to 2-(2-aminoethyl)-4-bromophenylacetic acid.

Disconnection 2 (C-C bond): Simplifies the precursor to a brominated 2-phenylethylamine derivative which can then be elaborated.

This analysis highlights that the core challenge lies in the synthesis of a suitably functionalized ortho-substituted phenyl precursor that contains the necessary bromine atom and the side chains required for the final cyclization step.

Synthesis of Key Precursor Molecules

The successful synthesis of the target compound hinges on the efficient preparation of key precursors. The primary routes involve either the synthesis of an ortho-substituted phenylacetic acid derivative or an ortho-substituted phenylethylamine derivative, with strategies for bromination being a critical consideration.

The synthesis of ortho-substituted phenylacetic acid derivatives can be approached through various methods, often utilizing cross-coupling reactions to construct the carbon skeleton. A common strategy is the Palladium-catalyzed Suzuki coupling reaction, which can form a Csp2-Csp3 bond between an aryl boronic acid and an alkyl halide. inventivapharma.com For instance, a suitably protected ortho-halophenyl boronic acid could be coupled with a protected bromoacetate (B1195939) derivative. Subsequent functional group manipulations would be required to install the aminoethyl side chain before the final cyclization.

| Reaction | Catalyst/Reagents | Notes |

| Suzuki Coupling | Pd(OAc)2, Ligand (e.g., P(Nap)3), Base (e.g., K2CO3) | Couples an aryl boronic acid with an alkyl halide to form a C-C bond. inventivapharma.com |

| Friedel-Crafts Acylation | AlCl3, Acyl Halide | Can be used to introduce an acyl group onto an aromatic ring, which can be further modified. |

Phenylethylamines are crucial precursors for isoquinoline (B145761) synthesis. quimicaorganica.orgwikipedia.orgnih.gov The synthesis of a brominated phenylethylamine, such as 3-bromophenethylamine, serves as a direct precursor to the core structure of the target molecule. A documented route to this intermediate starts from 3-bromophenylacetonitrile. google.com The nitrile group is reduced to a primary amine using a catalyst like Raney nickel under a hydrogen atmosphere. google.com

Modern synthetic methods also employ Ni/photoredox cross-electrophile coupling to assemble β-phenethylamine derivatives from aliphatic aziridines and aryl iodides, offering a modular approach to diverse structures. acs.org

| Precursor | Reagents | Product | Reference |

| 3-Bromophenylacetonitrile | Raney Nickel, H2, Methanol/Ethanol (B145695) | 3-Bromophenethylamine | google.com |

| Aliphatic Aziridines + Aryl Iodides | Ni catalyst, Photocatalyst | β-Phenethylamine derivatives | acs.org |

The introduction of the bromine atom onto the aromatic ring is a critical step that can be performed at various stages of the synthesis. Bromination can be achieved on the phenylacetic acid precursor or a related aromatic starting material.

Electrophilic aromatic substitution is the most common method for this transformation. Phenylacetic acid can be treated with bromine and a catalyst like mercuric oxide to yield a mixture of 2- and 4-bromo isomers, which can then be separated. wikipedia.org Another effective reagent for aromatic bromination is N-bromosuccinimide (NBS), often used with a catalyst. nsf.gov Recent studies have shown that the reactivity of NBS can be enhanced by using lactic acid derivatives like mandelic acid as catalytic additives, which are believed to activate the NBS through halogen bonding. nsf.gov

| Substrate | Brominating Agent | Catalyst/Additive | Outcome | Reference |

| Phenylacetic Acid | Bromine (Br2) | Mercuric Oxide | Mixture of 2- and 4-bromophenylacetic acid | wikipedia.org |

| Phenylacetic Acid | Bromine (Br2) | Phosphorus Trichloride (PCl3) | α-Bromophenylacetic acid | orgsyn.org |

| Aromatic Compounds | N-Bromosuccinimide (NBS) | Mandelic Acid | Regioselective aromatic bromination | nsf.gov |

Intramolecular Cyclization Protocols

The final and key step in the synthesis of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one is the formation of the heterocyclic lactam ring through intramolecular cyclization.

Acid-catalyzed lactamization is a direct method to form the amide bond from an amino acid precursor, such as 2-(2-aminoethyl)-4-bromophenylacetic acid. This reaction involves the protonation of the carboxylic acid carbonyl group, which increases its electrophilicity. The nucleophilic amino group then attacks the activated carbonyl carbon, followed by the elimination of a water molecule to form the cyclic amide (lactam).

Lewis acids can also be employed to catalyze this transformation. For instance, a domino Strecker-lactamization sequence catalyzed by a Lewis acid has been reported for the synthesis of various isoquinolinones. acs.orgacs.org While the specific conditions for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one are not detailed in the provided literature, the general principle of acid-catalyzed intramolecular cyclization of a suitable amino-phenylacetic acid derivative is a standard and effective strategy for forming the isoquinolinone core. pharmaguideline.com The Bischler-Napieralski synthesis is another classical method, involving the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride, which typically leads to a 3,4-dihydroisoquinoline (B110456) that can be further modified. quimicaorganica.orgpharmaguideline.com

| Reaction Type | Catalyst/Reagent | Precursor Type | Key Feature | Reference |

| Acid-Catalyzed Lactamization | Strong Brønsted Acid (e.g., H2SO4) | Amino-phenylacetic acid | Direct intramolecular amide formation | pharmaguideline.com |

| Lewis Acid-Catalyzed Cyclization | Lewis Acid (e.g., Sc(OTf)3) | Varies (e.g., domino reaction precursors) | Mild conditions, high efficiency | acs.orgacs.org |

| Bischler-Napieralski Reaction | P2O5, POCl3 | N-Acyl-phenylethylamine | Forms a 3,4-dihydroisoquinoline intermediate | quimicaorganica.orgpharmaguideline.com |

Lewis Acid-Mediated Cyclization Approaches

Lewis acid-mediated cyclization represents a classical and effective strategy for the formation of the isoquinolone ring system. These reactions typically proceed through intramolecular electrophilic aromatic substitution, such as in the Pictet-Spengler or Bischler-Napieralski type reactions, where an activated intermediate undergoes cyclization onto the electron-rich aromatic ring. The presence of the bromine atom at the 6-position deactivates the ring slightly but also directs the cyclization.

A common approach involves the cyclization of N-acyl-phenethylamines. Strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are frequently employed to catalyze the reaction. For instance, a synthetic route to the closely related 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid core involves the cyclization of a carbamate (B1207046) precursor with 2-oxoacetic acid in the presence of concentrated sulfuric acid, which acts to promote the intramolecular ring closure. google.com While traditionally used for creating 3,4-dihydroisoquinolines, modifications of the Bischler-Napieralski reaction can also lead to the isoquinolone skeleton. organic-chemistry.org These methods often require harsh conditions, including high temperatures, which can limit their applicability for substrates with sensitive functional groups.

| Precursor Type | Lewis Acid / Catalyst | Key Transformation | Ref. |

| N-phenethylcarbamate | Concentrated H₂SO₄ | Intramolecular Cyclization | google.com |

| N-acyl-phenethylamines | PPA, H₂SO₄, Tf₂O | Bischler-Napieralski type | organic-chemistry.org |

Base-Catalyzed Annulation Methods

Base-catalyzed or base-promoted methods offer an alternative to acidic conditions for the synthesis of dihydroisoquinolones. These reactions often involve the generation of a carbanion or another nucleophilic species that initiates an intramolecular cyclization or participates in a tandem annulation sequence.

A notable modern approach involves a base-promoted tandem reaction for the synthesis of a wide array of 3,4-dihydroisoquinolones. acs.orgacs.org In this strategy, a strong non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂), mediates a one-pot reaction between benzaldehydes and N-acylpyrroles. The process involves an initial aminobenzylation of the aldehyde, followed by a transamidation of the resulting N-(trimethylsilyl)imine intermediate. acs.orgacs.org This transition-metal-free method efficiently constructs the dihydroisoquinolone core by forming one carbon-carbon and two carbon-nitrogen bonds in a single operation. Although this specific methodology has not been explicitly reported for the synthesis of the 6-bromo analog, its broad substrate scope suggests potential applicability for substituted benzaldehydes, including 4-bromobenzaldehyde, as precursors. acs.org

| Base | Reactants | Reaction Type | Ref. |

| NaN(SiMe₃)₂ | Benzaldehyde, N-acylpyrrole | Tandem Aminobenzylation/Transamidation | acs.orgacs.org |

Transition Metal-Catalyzed Synthetic Routes

In recent decades, transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic scaffolds, including isoquinolones. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Annulations and Cyclizations

Palladium catalysis is widely employed for the synthesis of isoquinolones through various reaction pathways, including Heck reactions, C-H activation, and annulation of alkynes. One strategy involves the palladium-catalyzed reaction of 2-alkynyl benzyl azides. In the presence of a palladium(II) bromide catalyst, these substrates can undergo an electrocyclic reaction to selectively afford 4-bromoisoquinolin-1(2H)-ones. bldpharm.com Another approach utilizes a palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides. This method, using Pd/C as the catalyst, proceeds without the need for stoichiometric oxidants to yield isoindolinone derivatives, a structurally related class of compounds. nih.gov

| Catalyst System | Substrates | Key Features | Ref. |

| PdBr₂ / CuBr₂ / HOAc | 2-Alkynyl benzyl azides | Selective formation of 4-bromoisoquinolones | bldpharm.com |

| Pd/C / KOAc | 2-Benzyl-N-mesylbenzamides | Oxidant-free dehydrogenative C(sp³)–H amidation | nih.gov |

Rhodium-Catalyzed Approaches for Isoquinolone Formation

Rhodium-catalyzed reactions, particularly those involving C-H activation, have become a premier method for the synthesis of substituted isoquinolones. These reactions typically employ a directing group on the aromatic substrate to guide the rhodium catalyst to a specific C-H bond, which is then cleaved and functionalized. The resulting metallacyclic intermediate can then react with a coupling partner, such as an alkyne or a cyclopropene, to construct the isoquinolone ring.

For example, the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes, catalyzed by a Rh(III) complex like [RhCp*Cl₂]₂, provides access to 4-substituted isoquinolones. organic-chemistry.orgacs.orgchemicalbook.com Similarly, rhodium-catalyzed C-H activation and annulation of benzoylhydrazines with alkynes has been developed as a route to the isoquinolone core. nih.gov These methods are characterized by their high efficiency, broad substrate scope, and mild, redox-neutral conditions.

| Catalyst System | Substrates | Reaction Type | Ref. |

| [RhCp*Cl₂]₂ / CsOAc | O-Piv-benzhydroxamic acids, Cyclopropenes | C-H Activation / Annulation | organic-chemistry.orgacs.orgchemicalbook.com |

| Rh(III) catalyst | Benzoylhydrazines, Alkynes | C-H Activation / Annulation | nih.gov |

| Rh(III) catalyst | Oxazolines, Vinylene carbonate, Carboxylic acids | Three-component tandem annulation | acs.org |

Nickel-Catalyzed Cyclocondensation Reactions

Nickel catalysis provides a cost-effective and versatile alternative to palladium and rhodium for the synthesis of isoquinolones. Nickel-catalyzed reactions can promote the annulation of various precursors to form the heterocyclic ring. One prominent example is the nickel-catalyzed denitrogenative insertion of alkynes into 1,2,3-benzotriazin-4(3H)-ones, which serves as an efficient route to a wide range of substituted isoquinolones. This transformation is notable for its high yields and tolerance of both internal and terminal alkynes.

Furthermore, 6-bromo isoquinolone itself is a valuable substrate for nickel-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the C-6 position. This includes reductive cross-coupling reactions with alkyl tosylates and merged photocatalytic/nickel-catalyzed couplings with carboxylic acids, demonstrating the utility of the 6-bromo handle for late-stage functionalization.

| Catalyst System | Substrates | Reaction Type | Ref. |

| Ni(cod)₂ / Phosphine (B1218219) ligand | 1,2,3-Benzotriazin-4(3H)-ones, Alkynes | Denitrogenative alkyne insertion | |

| NiCl₂(dppp) / ZnCl₂ | 2-(Cyanomethyl)benzonitriles, Arylboronic acids | Tandem addition/cyclization | |

| Ni catalyst / Photocatalyst | 6-Bromo isoquinolones, Carboxylic acids | Merged photocatalytic/Ni-catalyzed coupling |

Stereoselective and Regioselective Synthesis Considerations

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one to ensure the desired biological activity. While literature directly addressing the stereoselective synthesis of this specific isomer is nascent, principles from related isoquinolinone syntheses offer valuable insights.

Stereoselective Synthesis: The creation of chiral centers in the dihydroisoquinolinone core can be achieved through various asymmetric strategies. Organocatalysis, for instance, has proven effective in the enantioselective synthesis of related trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. In a notable one-pot, three-component reaction, a quinine-based squaramide organocatalyst facilitates an aza-Henry–hemiaminalization–oxidation sequence to yield products with high enantioselectivities (up to 95% ee). This approach, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, establishes a foundation for potential adaptation to the synthesis of chiral 1,2-dihydroisoquinolin-3(4H)-one derivatives. The choice of catalyst and reaction conditions is critical in directing the stereochemical outcome.

Regioselective Synthesis: The regioselectivity of the cyclization step is crucial in forming the desired isoquinolinone isomer. For instance, in the synthesis of related heterocyclic systems, radical cyclization pathways can be controlled to favor either 5-exo or 6-endo ring closure. While kinetically favored, 5-exo cyclization is common, achieving the thermodynamically favored 6-endo cyclization often requires specific strategies. Methods involving photoredox catalysis have demonstrated the ability to control this regioselectivity by managing the lifetime of radical intermediates. Such principles could be explored to direct the cyclization towards the desired 1,2-dihydroisoquinolin-3(4H)-one scaffold, particularly when starting from appropriately substituted acyclic precursors. Furthermore, electrophilic cyclization reactions, such as iodo/bromo cyclizations, have shown high regioselectivity in the formation of six-membered rings in other nitrogen-containing heterocycles, offering another potential avenue for the controlled synthesis of the target compound. The strategic placement of a bromine substituent on the starting materials can also influence the electronic properties of the molecule and direct the regiochemical outcome of the cyclization.

A summary of key considerations for selective synthesis is presented in the table below.

| Synthesis Type | Key Consideration | Potential Methodology |

| Stereoselective | Control of chirality at stereocenters | Organocatalytic asymmetric synthesis |

| Regioselective | Control of cyclization to form the desired isomer | Controlled radical cyclizations (e.g., photoredox catalysis), Electrophilic halo-cyclizations |

Emerging and Sustainable Synthetic Pathways

In line with the growing emphasis on environmentally friendly and efficient chemical manufacturing, the development of sustainable and scalable synthetic routes to 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one is of significant interest.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of isoquinolinones, several strategies are being explored. One promising approach involves the use of environmentally benign solvents and catalysts. For example, a rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones has been developed that proceeds in ethanol, a biomass-derived solvent, at room temperature. chemistryviews.org This method avoids the use of stoichiometric external oxidants, further enhancing its green credentials. chemistryviews.org Such transition-metal-catalyzed C-H activation and annulation reactions represent a move towards more atom-economical and sustainable synthetic methods.

| Green Chemistry Principle | Application in Isoquinolinone Synthesis |

| Use of Renewable Feedstocks | Utilization of biomass-derived solvents like ethanol. chemistryviews.org |

| Atom Economy | Transition-metal-catalyzed C-H activation and annulation reactions. |

| Safer Solvents and Auxiliaries | Performing reactions in ethanol instead of hazardous organic solvents. chemistryviews.org |

| Catalysis | Employing catalytic amounts of rhodium complexes to minimize waste. chemistryviews.org |

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of active pharmaceutical ingredients and intermediates. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields, higher purity, and enhanced safety, especially for highly reactive or unstable intermediates.

For the synthesis of heterocyclic compounds, including those with a bromo-substituent, flow chemistry offers several advantages. It allows for the rapid optimization of reaction conditions and can facilitate multi-step syntheses in a continuous fashion, minimizing manual handling and the isolation of intermediates. The small reactor volumes enhance heat and mass transfer, leading to better process control and reproducibility. While specific flow synthesis protocols for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one are not yet widely reported, the general applicability of flow chemistry to the synthesis of complex heterocycles suggests its significant potential for the large-scale, on-demand production of this important building block.

Chemical Reactivity and Advanced Transformations of 6 Bromo 1,2 Dihydroisoquinolin 3 4h One

Transformations at the Bromine Moiety

The carbon-bromine bond at the C-6 position is the most reactive site for many transformations, allowing for selective functionalization of the benzene (B151609) ring portion of the molecule.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgfiveable.me The bromo-substituted isoquinolinone core is an excellent substrate for these reactions, enabling the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov For 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the C-6 position. nih.gov

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific boronic acid used. rsc.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80-100 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 100 |

| Thiophene-2-boronic acid | CataXCium A Pd G3 | K₃PO₄ | THF/Water | 80 |

| Methylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 |

Note: This table represents typical conditions used for Suzuki-Miyaura reactions on aryl bromides and serves as a model for the expected reactivity of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one.

The Heck reaction facilitates the formation of a C-C bond between the bromo-isoquinolinone and an alkene, typically yielding a 6-alkenyl substituted product. mdpi.com The reaction is catalyzed by a palladium complex and requires a base. researchgate.net The process involves the oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. mdpi.com Studies on similar bromo-heterocyclic systems have shown that reaction outcomes can be highly dependent on the catalyst, base, and solvent system used. rsc.org

The Sonogashira coupling is a powerful method for constructing carbon-carbon bonds between aryl halides and terminal alkynes. researchgate.netsci-hub.se This reaction, co-catalyzed by palladium and copper complexes, would enable the synthesis of 6-alkynyl-1,2-dihydroisoquinolin-3(4H)-ones. nih.gov The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. soton.ac.uk

Table 2: Representative Conditions for Heck and Sonogashira Couplings

| Reaction | Coupling Partner | Catalyst(s) | Base | Solvent |

|---|---|---|---|---|

| Heck | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile |

| Heck | Styrene | PdCl₂(PPh₃)₂ | NaOAc | DMF |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene |

Note: This table illustrates common conditions for Heck and Sonogashira reactions involving aryl bromides, indicating the potential synthetic pathways for functionalizing 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one.

To form C-N bonds, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides, including 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one, with a wide variety of primary and secondary amines. The reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide. libretexts.org This transformation is crucial for synthesizing derivatives containing aniline, alkylamine, or other nitrogen-based functional groups at the C-6 position, which are common motifs in pharmacologically active compounds. libretexts.org

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). This method is highly versatile for forming C-C bonds and is known for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. libretexts.org The reaction of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one with various aryl-, vinyl-, or alkylstannanes would proceed via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination to furnish the corresponding 6-substituted isoquinolinone. mdpi.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

While palladium-catalyzed reactions are common, the bromine atom can also be displaced through a Nucleophilic Aromatic Substitution (SNAr) mechanism under certain conditions. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). youtube.com

In the case of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one, the isoquinolinone ring system itself is not strongly electron-withdrawing enough to facilitate SNAr reactions under standard conditions. However, if additional electron-withdrawing groups (such as a nitro group) were introduced onto the aromatic ring, the susceptibility of the C-Br bond to nucleophilic attack by strong nucleophiles (e.g., alkoxides, thiolates, or amines) would be significantly enhanced. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.

Reductive Debromination Strategies

Reductive debromination of the 6-bromo substituent on the isoquinolinone core would yield the parent compound, 1,2-dihydroisoquinolin-3(4H)-one. This transformation is a standard procedure in organic synthesis to remove an aryl halide, which often serves as a directing group or is a remnant from a starting material. Common strategies for such a reaction include catalytic hydrogenation and metal-mediated reductions.

Catalytic transfer hydrogenation is an effective method for the dehalogenation of aromatic halides. organic-chemistry.org This process typically involves a transition metal catalyst, such as palladium or ruthenium, and a hydrogen donor like isopropanol (B130326) or formic acid. organic-chemistry.orgmdpi.com For 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one, this would likely proceed under mild conditions, preserving the lactam and carbonyl functionalities.

Another potential method is the use of reducing agents like zinc powder in the presence of an acid, which is a classic approach for the reduction of various functional groups, including aryl halides. researchgate.net

Table 1: Potential Conditions for Reductive Debromination

| Method | Catalyst/Reagent | Hydrogen Donor/Solvent | Temperature | Potential Product |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ | Isopropanol | 100°C | 1,2-dihydroisoquinolin-3(4H)-one |

Reactions at the Nitrogen Atom (N-Functionalization)

The secondary amine within the lactam ring of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a prime site for functionalization, allowing for the introduction of various substituents through N-alkylation and N-acylation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the substitution of the hydrogen atom on the nitrogen with an alkyl or aryl group. This is typically achieved by treating the isoquinolinone with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, forming a more nucleophilic amide anion that subsequently attacks the electrophilic alkyl halide. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). A facile synthetic procedure for N-alkylated 3,4-dihydroisoquinolinone derivatives has been developed, which could be applicable to the 6-bromo analog. researchgate.net

N-Acylation introduces an acyl group to the nitrogen atom, forming an imide. This reaction is generally carried out using an acyl chloride or an acid anhydride (B1165640) as the acylating agent. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen halide byproduct.

Formation of N-Substituted Derivatives

The N-alkylation and N-acylation reactions lead to a wide array of N-substituted derivatives of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one. For instance, reaction with benzyl (B1604629) bromide would yield N-benzyl-6-bromo-1,2-dihydroisoquinolin-3(4H)-one, while reaction with acetyl chloride would produce N-acetyl-6-bromo-1,2-dihydroisoquinolin-3(4H)-one. The synthesis of various N-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported through methods such as the Castagnoli–Cushman reaction, highlighting the versatility of N-functionalization for this class of compounds. nih.govrsc.orgrsc.org

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagent | Base | Solvent | Product Class |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | K₂CO₃ | DMF | N-Alkyl-6-bromo-1,2-dihydroisoquinolin-3(4H)-one |

Reactivity of the Carbonyl Group

The carbonyl group at the 3-position is another key site for chemical transformations, including reduction to an alcohol and addition of carbon nucleophiles.

Reduction Reactions to Alcohol Derivatives

The reduction of the lactam carbonyl group in 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one would lead to the formation of a corresponding alcohol, specifically a 6-bromo-1,2,3,4-tetrahydroisoquinolin-3-ol. Powerful reducing agents are typically required for the reduction of amides. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, as it is capable of reducing the carbonyl group of a lactam to a methylene (B1212753) group, or under controlled conditions, to a hydroxyl group. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides. youtube.com

Reactions with Carbon Nucleophiles

The carbonyl carbon is electrophilic and can be attacked by carbon nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). Such reactions with lactams can lead to the formation of cyclic hemiaminals or ring-opened products, depending on the reaction conditions and the stability of the intermediates. For instance, the addition of a Grignard reagent to the carbonyl group could, after acidic workup, yield a 3-substituted-3-hydroxy-3,4-dihydroisoquinoline derivative. The synthesis of 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines has been achieved through the interaction of related ketoamides with organomagnesium compounds. nih.gov

Table 3: Potential Carbonyl Group Transformations

| Reaction Type | Reagent | Solvent | Potential Product |

|---|---|---|---|

| Reduction | LiAlH₄ | THF | 6-Bromo-1,2,3,4-tetrahydroisoquinolin-3-ol |

Functionalization of the Aliphatic (C-4) and Aromatic Ring Carbons

The structure of 6-bromo-1,2-dihydroisoquinolin-3(4H)-one offers distinct sites for selective functionalization. The aliphatic C-4 position is activated by the adjacent carbonyl and aromatic ring, while the C-6 bromine atom on the aromatic ring serves as a versatile handle for cross-coupling reactions.

Functionalization of the Aliphatic C-4 Position:

While direct C-4 functionalization of 6-bromo-1,2-dihydroisoquinolin-3(4H)-one is not extensively documented in currently available literature, studies on closely related isoquinolin-1(2H)-one and 1,4-dihydroisoquinolin-3(2H)-one scaffolds provide strong evidence for the feasibility of such transformations. These reactions typically involve the generation of an enolate or an equivalent nucleophilic species at the C-4 position.

For instance, a protocol for the trans-diastereoselective introduction of an aryl substituent at the C-4 position of the 1,4-dihydroisoquinol-3-one scaffold has been developed. This method proceeds through a direct Regitz diazo transfer, followed by a triflic acid-promoted hydroarylation. Although this applies to a constitutional isomer, it highlights a potential pathway for C-4 arylation.

Another relevant example is the Palladium(0)-catalyzed C-4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones. This reaction demonstrates that the C-4 position in the isoquinolinone core is accessible for functionalization through transition-metal-catalyzed C-H activation pathways.

Based on these precedents, it is plausible that 6-bromo-1,2-dihydroisoquinolin-3(4H)-one could undergo similar C-4 functionalization reactions, such as alkylation and arylation, under appropriate basic or transition-metal-catalyzed conditions. The table below outlines hypothetical C-4 functionalization reactions based on transformations reported for analogous structures.

| Reaction Type | Reagents and Conditions | Potential Product | Reference for Analogy |

|---|---|---|---|

| C-4 Arylation | 1. Diazo transfer reagent (e.g., MsN3, Et3N) 2. Arene, TfOH | 4-Aryl-6-bromo-1,2-dihydroisoquinolin-3(4H)-one | acs.org |

| C-4 Alkylation | Base (e.g., LDA, NaH), Alkyl halide (R-X) | 4-Alkyl-6-bromo-1,2-dihydroisoquinolin-3(4H)-one | General knowledge |

| C-4 Difluoroalkylation | BrCF2COOEt, Pd(0) catalyst, Ligand | 4-(Difluoro(ethoxycarbonyl)methyl)-6-bromo-1,2-dihydroisoquinolin-3(4H)-one | General knowledge |

Functionalization of the Aromatic Ring:

The bromine atom at the C-6 position is a key feature for the functionalization of the aromatic ring, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for 6-bromo-1,2-dihydroisoquinolin-3(4H)-one are not readily found in the surveyed literature, the principles of these reactions are broadly applicable to aryl bromides.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 6-bromo-isoquinolinone with an organoboron reagent (e.g., an aryl or vinyl boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This would allow for the introduction of a wide variety of aryl and vinyl substituents at the C-6 position.

Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield 6-alkynyl-1,2-dihydroisoquinolin-3(4H)-one derivatives. These products could serve as versatile intermediates for further transformations. nih.govresearchgate.net

Heck-Mizoroki Coupling: Reaction with an alkene under palladium catalysis would lead to the formation of 6-alkenyl-1,2-dihydroisoquinolin-3(4H)-ones. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, providing access to 6-amino-substituted isoquinolinone derivatives. wikipedia.orgnih.gov

The following table summarizes these potential cross-coupling reactions on the aromatic ring of 6-bromo-1,2-dihydroisoquinolin-3(4H)-one.

| Reaction Name | Coupling Partner | Typical Catalyst System | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3, K3PO4) | 6-R-1,2-dihydroisoquinolin-3(4H)-one (R = aryl, vinyl) |

| Sonogashira | R-C≡CH | Pd catalyst (e.g., PdCl2(PPh3)2), Cu(I) salt (e.g., CuI), Amine base (e.g., Et3N) | 6-(C≡C-R)-1,2-dihydroisoquinolin-3(4H)-one |

| Heck-Mizoroki | Alkene (e.g., H2C=CHR) | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., Et3N) | 6-(CH=CHR)-1,2-dihydroisoquinolin-3(4H)-one |

| Buchwald-Hartwig | R1R2NH | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu) | 6-(NR1R2)-1,2-dihydroisoquinolin-3(4H)-one |

Ring Modification Reactions (e.g., Ring Expansion, Ring Contraction)

The modification of the core heterocyclic ring of 6-bromo-1,2-dihydroisoquinolin-3(4H)-one, through ring expansion or contraction, represents a more advanced and less explored area of its reactivity. Such transformations would lead to novel heterocyclic scaffolds with potentially interesting biological properties.

Ring Expansion:

Ring expansion of lactams is a known strategy for the synthesis of medium-sized rings. nih.govrsc.orgrsc.org These reactions often involve the cleavage of one of the lactam bonds and the incorporation of new atoms. For example, a conjugate addition/ring expansion (CARE) cascade reaction has been reported for the preparation of medium-sized ring and macrocyclic bis-lactams from cyclic imides and primary amines. nih.gov Another approach involves the successive ring expansion (SuRE) of lactams by reaction with acyl chlorides derived from protected amino acids. While these methods have been applied to simpler lactam systems, their applicability to the more complex 6-bromo-1,2-dihydroisoquinolin-3(4H)-one has not been reported. A hypothetical ring expansion of the isoquinolinone core could potentially lead to benzodiazocine or similar eight-membered heterocyclic systems.

Ring Contraction:

Ring contraction reactions of cyclic systems can be induced by various methods, including photochemical rearrangements, Wolff rearrangements of α-diazoketones, and rearrangements involving radical intermediates. wikipedia.orgnih.govillinois.edu A visible light-mediated ring contraction of α-acylated saturated heterocycles, including tetrahydroisoquinoline derivatives, has been described, leading to the formation of cyclopentane-fused systems. nih.gov This suggests that if the C-4 position of 6-bromo-1,2-dihydroisoquinolin-3(4H)-one were to be appropriately functionalized with a photoreactive group, a similar ring contraction might be achievable. However, to date, no specific examples of ring contraction of the 1,2-dihydroisoquinolin-3(4H)-one skeleton have been found in the surveyed literature.

The table below provides a general overview of potential, though not yet reported, ring modification strategies for the 6-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold.

| Transformation | General Strategy | Potential Product Scaffold | Reference for General Method |

|---|---|---|---|

| Ring Expansion | Successive Ring Expansion (SuRE) with amino acid derivatives | Benzodiazocine derivative | nih.govrsc.orgrsc.org |

| Ring Contraction | Photomediated rearrangement of a C-4 acylated derivative | Indane-fused pyrrolidinone | nih.gov |

Derivatization Strategies and Analogue Synthesis Based on the 6 Bromo 1,2 Dihydroisoquinolin 3 4h One Scaffold

Design and Synthesis of Substituted Isoquinolinone Analogues

The generation of analogues from the 6-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold is primarily driven by modifications at three key positions: the C-6 bromine, the N-2 nitrogen, and the C-4 methylene (B1212753) group. The bromine atom is particularly valuable, serving as a versatile anchor for palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net

For instance, the Suzuki-Miyaura coupling can be employed to introduce a wide array of aryl or heteroaryl substituents at the C-6 position, thereby exploring how different aromatic systems impact biological activity. Similarly, Sonogashira coupling allows for the installation of alkynyl groups, which can serve as precursors for further transformations or as key pharmacophoric elements. researchgate.net The Buchwald-Hartwig amination offers a direct route to C-N bond formation, enabling the synthesis of 6-amino-substituted isoquinolinones.

Beyond the C-6 position, the secondary amine at the N-2 position of the lactam is readily functionalized through N-alkylation or N-acylation reactions. This allows for the introduction of various side chains to probe interactions with biological targets. Furthermore, the methylene group at C-4, being adjacent to the carbonyl, can potentially undergo reactions such as aldol (B89426) condensations or α-functionalization to introduce further diversity. Methodologies for the regio- and diastereoselective functionalization of related lactam systems have been developed, highlighting the potential for creating complex, stereochemically rich analogues. researchgate.net

Table 1: Potential Derivatization Reactions for the 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one Scaffold

| Reaction Type | Position of Modification | Reagents/Catalyst | Functionality Introduced | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-6 | Ar-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl | nih.gov |

| Sonogashira Coupling | C-6 | Terminal Alkyne, Pd/Cu catalyst, Base | Alkynyl | nih.govresearchgate.net |

| Buchwald-Hartwig Amination | C-6 | Amine, Pd catalyst, Base | Substituted Amino | researchgate.net |

| N-Alkylation | N-2 | Alkyl Halide, Base | Alkyl, Benzyl (B1604629) | mdpi.com |

| N-Acylation | N-2 | Acyl Chloride, Base | Acyl | nih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at identifying novel core structures with improved pharmacological or pharmacokinetic properties while retaining the key binding interactions of a parent molecule. nih.govspirochem.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. cambridgemedchemconsulting.commdpi.com

Starting from the 6-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold, one could envision several scaffold hops. For example, the isoquinolinone core could be replaced with a quinazolinone ring system. This has been demonstrated as a successful strategy in other contexts, such as the development of HIV-1 reverse transcriptase inhibitors. nih.gov Quinazolinones maintain a bicyclic aromatic structure but alter the heteroatom arrangement, which can influence binding modes, solubility, and metabolic stability. nih.gov Other potential bioisosteric replacements for the lactam portion of the isoquinolinone could include structures like phthalazinones or pyridopyrimidinones.

A notable example of scaffold hopping applied to a related structure is the design of novel antidepressant agents, where a 3,4-dihydroisoquinoline (B110456) scaffold was developed as an analog of Agomelatine. nih.govresearchgate.netresearchgate.net This work illustrates how identifying a new scaffold can lead to compounds with potentially improved properties, such as reduced hepatotoxicity. nih.gov

Table 2: Potential Scaffold Hops and Bioisosteres for the Dihydroisoquinolinone Core

| Original Scaffold | Potential Bioisosteric Scaffold | Rationale for Replacement | Reference Example |

|---|---|---|---|

| 1,2-Dihydroisoquinolin-3(4H)-one | Quinazolin-4(3H)-one | Alters H-bond donor/acceptor pattern, explores new IP space. | nih.govnih.gov |

| 1,2-Dihydroisoquinolin-3(4H)-one | Phthalazin-1(2H)-one | Modifies ring electronics and conformation. | nih.gov |

| 1,2-Dihydroisoquinolin-3(4H)-one | 1,2,3,4-Tetrahydroquinoline | Removes carbonyl group to alter polarity and H-bonding. | nih.gov |

| 1,2-Dihydroisoquinolin-3(4H)-one | Indole or Benzimidazole | Replaces the saturated heterocyclic ring with a fully aromatic one. | N/A |

Introduction of Diverse Functionalities via Strategic Modifications

Strategic modifications of the 6-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold are aimed at systematically introducing a wide range of chemical functionalities to build a structure-activity relationship (SAR). The goal is to optimize the compound's properties by adding groups that can, for example, increase potency, enhance selectivity, improve solubility, or reduce metabolic degradation.

Modifications at C-6: The bromine atom is the primary site for introducing diversity. nih.gov Using palladium-catalyzed cross-coupling reactions, a vast library of substituents can be installed. uwindsor.ca

Aryl and Heteroaryl Groups: Introduced via Suzuki coupling, these groups can form pi-stacking or hydrophobic interactions with a biological target. The electronics of these rings can be tuned with further substitution (e.g., adding electron-donating or electron-withdrawing groups).

Alkynyl Groups: Installed via Sonogashira coupling, these rigid linkers can be used to probe deep into a binding pocket or to attach other functional groups.

Amino and Amido Groups: Buchwald-Hartwig amination or subsequent acylation can introduce hydrogen bond donors and acceptors, which are crucial for molecular recognition.

Modifications at N-2: The secondary amine allows for the attachment of various side chains.

Alkyl Chains: Simple alkyl groups can be used to explore hydrophobic pockets. These chains can be functionalized with polar groups (e.g., hydroxyl, carboxyl) to improve solubility.

Amide and Sulfonamide Linkages: Acylating the nitrogen introduces resonance-stabilized functionalities that can act as hydrogen bond acceptors and impart conformational rigidity.

Modifications at C-4: The position alpha to the carbonyl offers another site for derivatization.

Alkylation: Introduction of alkyl groups at this position can provide steric bulk and influence the conformation of the dihydroisoquinolinone ring.

Spirocyclization: Multi-component reactions involving this position could lead to the formation of spirocyclic systems, significantly increasing the three-dimensionality of the molecule.

Multi-Component Reactions Incorporating the Isoquinolinone Core

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. nih.gov MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

While specific MCRs involving the 1,2-dihydroisoquinolin-3(4H)-one scaffold are not extensively documented, the closely related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a well-established building block in such reactions. For instance, the Castagnoli-Cushman reaction, a three-component reaction between an amine, an aldehyde, and homophthalic anhydride (B1165640), is used to synthesize a variety of substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org

Another example is the Mannich reaction, a one-pot, three-component condensation that can be used to prepare N-Mannich bases of tetrahydroquinoline. nih.gov Furthermore, catalyst-free, three-component reactions involving ortho-alkynylbenzaldehydes and primary amines have been developed to prepare 1,2-dihydroisoquinoline (B1215523) derivatives. researchgate.net These examples demonstrate the utility of the isoquinoline (B145761) framework in MCRs. The 6-bromo-1,2-dihydroisoquinolin-3(4H)-one, with its secondary amine and reactive methylene group, could potentially be integrated into similar MCRs to rapidly construct complex, polycyclic, and spirocyclic architectures.

Table 3: Multi-Component Reactions Involving Isoquinoline-Related Scaffolds

| Reaction Name | Components | Resulting Scaffold | Reference |

|---|---|---|---|

| Castagnoli-Cushman Reaction | Homophthalic anhydride, Amine, Aldehyde | Substituted 3,4-dihydroisoquinolin-1(2H)-one | nih.govrsc.org |

| Mannich Reaction | Tetrahydroquinoline, Formaldehyde, Amine | 1-(Aminomethyl)-1,2,3,4-tetrahydroquinoline | nih.gov |

| Unnamed 3-Component Reaction | ortho-Alkynylbenzaldehyde, Primary Amine, Nucleophile | Substituted 1,2-dihydroisoquinoline | researchgate.net |

Mechanistic Investigations of Reactions Involving 6 Bromo 1,2 Dihydroisoquinolin 3 4h One

Elucidation of Reaction Pathways and Intermediates

While specific reaction pathways for 6-bromo-1,2-dihydroisoquinolin-3(4H)-one are not explicitly detailed, the synthesis of similar bromo-substituted quinolinones and isoquinolines often involves multi-step sequences. For instance, the synthesis of 6-bromo-4-iodoquinoline (B1287929) proceeds through a five-step route involving cyclization and substitution reactions. researchgate.netatlantis-press.com Key intermediates in such syntheses include compounds like 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and 6-bromoquinolin-4-ol. researchgate.netatlantis-press.com Similarly, the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one involves the condensation of a β-keto ester with 4-bromoaniline (B143363) to form an anilide intermediate, which then undergoes cyclization. researchgate.net

For reactions where 6-bromo-1,2-dihydroisoquinolin-3(4H)-one is a reactant, such as palladium-catalyzed cross-coupling reactions, the pathways would likely involve well-established catalytic cycles. These typically include steps like oxidative addition, transmetalation (in the case of Suzuki or Stille couplings), and reductive elimination. The bromo-substituent at the 6-position is the reactive site for these transformations.

In the synthesis of 4-bromoisoquinolin-1(2H)-ones from 2-alkynyl benzyl (B1604629) azides, a proposed pathway involves an electrocyclic reaction catalyzed by palladium. researchgate.net This suggests the formation of complex organopalladium intermediates. The reaction selectivity between the formation of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-ones is influenced by the specific reaction conditions, indicating the presence of competing reaction pathways. researchgate.net

Transition State Analysis and Energy Profiles

Quantitative transition state analysis and detailed energy profiles for reactions of 6-bromo-1,2-dihydroisoquinolin-3(4H)-one are not available in the current literature. However, computational methods such as Density Functional Theory (DFT) are powerful tools for modeling such aspects of reaction mechanisms. tandfonline.comresearchgate.netresearchgate.netscirp.org For a hypothetical reaction, DFT calculations could be employed to locate the transition state structures and calculate their energies, thus determining the activation energy of the reaction. youtube.com

Kinetic and Thermodynamic Studies of Key Transformations

Specific kinetic and thermodynamic data for reactions involving 6-bromo-1,2-dihydroisoquinolin-3(4H)-one have not been reported. Such studies would be crucial for a comprehensive understanding of the reaction mechanisms.

Kinetic studies would involve measuring the rate of a reaction under various conditions (e.g., temperature, concentration of reactants and catalysts) to determine the rate law and activation parameters. This information would provide insights into the composition of the transition state of the rate-determining step.

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

Catalysts, particularly transition metals like palladium, play a pivotal role in many reactions involving aryl bromides such as 6-bromo-1,2-dihydroisoquinolin-3(4H)-one. researchgate.netacs.orgacs.orgxjtlu.edu.cnmdpi.comresearchgate.net The catalyst provides an alternative, lower-energy reaction pathway, thereby increasing the reaction rate.

In palladium-catalyzed reactions, the choice of ligand is often critical in controlling the selectivity and efficiency of the transformation. Ligands can influence:

Regioselectivity: In reactions with multiple potential reaction sites, the ligand can direct the catalyst to a specific position.

Chemoselectivity: Ligands can help in selectively activating one functional group over another.

Reaction Rate: The electronic and steric properties of the ligand can affect the rates of the individual steps in the catalytic cycle.

For example, in the synthesis of isoquinoline-1-carboxamides via palladium-catalyzed aminocarbonylation, the use of a bidentate XantPhos ligand was necessary for amines with lower basicity to achieve good conversion rates. mdpi.com In the synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-ones, the selectivity is controlled by the specific combination of palladium and copper catalysts, along with additives like lithium bromide or acetic acid. researchgate.net

The following table summarizes the effect of different catalytic systems on the synthesis of brominated isoquinoline (B145761) derivatives:

| Reaction Type | Catalyst System | Additive | Solvent | Key Outcome | Reference |

| Synthesis of 4-bromoisoquinolines | PdBr₂/CuBr₂ | LiBr | MeCN | Selective formation of 4-bromoisoquinoline | researchgate.net |

| Synthesis of 4-bromoisoquinolin-1(2H)-ones | PdBr₂/CuBr₂ | HOAc | CH₂ClCH₂Cl | Selective formation of 4-bromoisoquinolin-1(2H)-one | researchgate.net |

| Aminocarbonylation of 1-iodoisoquinoline | Pd(OAc)₂/PPh₃ or XantPhos | - | DMF | Synthesis of isoquinoline-1-carboxamides | mdpi.com |

| C–H activation/annulation | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃/DIPEA | Toluene | Synthesis of 3,4-substituted hydroisoquinolones | researchgate.net |

Spectroscopic and Computational Approaches to Mechanistic Understanding

Spectroscopic techniques and computational modeling are indispensable tools for elucidating reaction mechanisms.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and characterize reaction intermediates and products. For example, ¹H NMR has been used to confirm the structures of intermediates in the synthesis of 6-bromo-4-iodoquinoline. researchgate.netatlantis-press.com In situ spectroscopic methods can be employed to monitor the progress of a reaction in real-time, providing valuable kinetic data.

Computational Approaches: DFT calculations have become a standard tool for investigating reaction mechanisms at the molecular level. tandfonline.comresearchgate.netresearchgate.netscirp.org These methods can be used to:

Model the geometries of reactants, intermediates, transition states, and products.

Calculate the energy profile of a reaction pathway. youtube.com

Investigate the electronic structure of molecules to understand bonding and reactivity.

Simulate vibrational spectra (e.g., IR and Raman) to aid in the interpretation of experimental data. researchgate.net

Explore the role of solvent and catalysts in the reaction.

For instance, DFT studies on isoquinoline and its derivatives have provided insights into their molecular structure, electronic properties, and vibrational spectra, which are foundational for understanding their reactivity. tandfonline.comresearchgate.netresearchgate.net While specific computational studies on the reaction mechanisms of 6-bromo-1,2-dihydroisoquinolin-3(4H)-one are lacking, such approaches would be highly valuable in providing a detailed mechanistic picture. A computational study on the deamination of adenine (B156593) highlights how the presence of water molecules can lower the activation energy barrier, demonstrating the power of these methods in understanding reaction mechanisms in different environments. researchgate.net

Computational and Theoretical Studies of 6 Bromo 1,2 Dihydroisoquinolin 3 4h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one, such calculations would provide invaluable insights into its stability, reactivity, and spectroscopic properties. However, specific studies applying these methods to this compound are not currently available.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one would involve mapping the electron density distribution to understand the nature of its chemical bonds. This would include identifying the covalent and any potential non-covalent interactions within the molecule. Techniques such as Natural Bond Orbital (NBO) analysis would be employed to quantify the strength and character of the bonds, including the C-Br, C-N, and C=O bonds. The delocalization of electrons within the aromatic ring and its influence on the adjacent dihydroisoquinolinone system would also be a key area of investigation.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. An analysis of the HOMO-LUMO gap would provide an indication of the molecule's kinetic stability and chemical reactivity. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. For 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one, understanding the localization of the HOMO and LUMO on either the aromatic ring, the bromine atom, or the lactam moiety would be essential for predicting its behavior in chemical reactions.

Charge Distribution and Electrostatic Potential Surface Mapping

Mapping the charge distribution and electrostatic potential (ESP) surface of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one would highlight the electron-rich and electron-poor regions of the molecule. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding. The ESP map would visually represent the electrostatic potential on the molecule's surface, with different colors indicating positive, negative, and neutral regions. This would be instrumental in predicting how the molecule interacts with other molecules, including biological targets.

Conformational Analysis and Molecular Dynamics Simulations

While the core structure of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one is relatively rigid, conformational analysis would be necessary to identify the most stable three-dimensional arrangement of the atoms, particularly concerning the puckering of the non-aromatic ring. Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might change conformation in different environments, such as in solution. No specific conformational analysis or MD simulation studies for this compound have been reported.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict various spectroscopic properties of a molecule. For 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one, these predictions would be valuable for interpreting experimental data and confirming its structure.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the assignment of experimental spectra.

IR Spectroscopy: The prediction of the infrared spectrum would help in identifying the characteristic vibrational frequencies, such as the C=O stretch of the lactam and the C-Br stretch.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing information about the molecule's chromophores.

Currently, there are no published studies presenting theoretical predictions of the spectroscopic properties for this specific compound.

In Silico Reactivity Prediction and Reaction Modeling

In silico methods can be used to predict the reactivity of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one and model its behavior in chemical reactions. Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and local softness, could identify the most reactive sites within the molecule. Reaction modeling could simulate potential reaction pathways, determine activation energies, and predict the products of various transformations, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the lactam functionality. However, no such in silico reactivity predictions or reaction modeling studies have been specifically published for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one.

Molecular Docking and Interaction Studies with Hypothetical Binding Sites (focused on molecular recognition, not efficacy)

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific molecular docking and interaction studies for the compound 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one . While the broader classes of isoquinoline (B145761) and dihydroisoquinoline derivatives have been the subject of various computational investigations to explore their potential interactions with biological targets, research focusing explicitly on the 6-bromo substituted dihydroisoquinolinone is not publicly available.

Computational methods, particularly molecular docking, are pivotal in modern drug discovery and molecular biology. These techniques predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The insights gained from such studies are instrumental in understanding the fundamentals of molecular recognition, which is driven by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

For related families of compounds, such as certain quinazoline (B50416) and isoquinoline derivatives, molecular docking studies have been employed to elucidate their binding modes within the active sites of various enzymes. However, the specific substitution pattern and conformation of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one would necessitate a dedicated computational analysis to generate reliable data on its interaction with any hypothetical protein binding site.

Due to the lack of specific research, no data on docking scores, binding energies, or key interacting residues for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one with any hypothetical biological target can be presented. The absence of such studies highlights a gap in the current body of research and suggests an opportunity for future computational work to explore the potential molecular recognition profiles of this particular compound.

Applications of 6 Bromo 1,2 Dihydroisoquinolin 3 4h One As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The reactivity of the aryl bromide in 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of complex heterocyclic systems. For instance, reactions like the Suzuki-Miyaura coupling allow for the linkage of the isoquinolinone core to various aryl or heteroaryl boronic acids. This methodology enables the construction of biaryl systems, where two aromatic rings are joined together, a common motif in pharmacologically active molecules.

Similarly, the Buchwald-Hartwig amination could be employed to couple the bromo-isoquinolinone with a wide range of amines, leading to the formation of N-arylated products. The Sonogashira coupling, on the other hand, facilitates the introduction of alkyne moieties, which can then be further elaborated into more complex fused heterocyclic structures through cyclization reactions. While specific examples starting directly from 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one are not extensively detailed in publicly accessible literature, the synthetic routes for analogous 3,4-dihydroisoquinolin-1(2H)-one derivatives are well-established, highlighting the potential of this bromo-substituted variant in constructing fused systems like quinazolinones or benzodiazepines. nih.govrsc.orgkthmcollege.ac.in

Precursor for Advanced Organic Compounds and Scaffolds

The 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold serves as a foundational element for developing advanced organic compounds with potential therapeutic applications. Its utility is particularly noted in the synthesis of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP). nuph.edu.uaresearchgate.net PARP inhibitors are a class of targeted cancer therapies, and many possess a core structure that includes or resembles a lactam-fused aromatic system, similar to the dihydroisoquinolinone framework. nih.govresearchgate.net

The synthesis of such advanced scaffolds often involves modifying the core structure at multiple points. The bromine atom at the 6-position is a key site for diversification, allowing chemists to append different functional groups to probe structure-activity relationships (SAR). For example, replacing the bromine with various aryl groups via Suzuki coupling can significantly influence the compound's binding affinity and selectivity for its biological target. orientjchem.org The lactam nitrogen of the isoquinolinone core also provides a site for substitution, further expanding the accessible chemical space and allowing for the fine-tuning of a molecule's physicochemical properties.

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 6-Aryl-1,2-dihydroisoquinolin-3(4H)-ones |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 6-Amino-1,2-dihydroisoquinolin-3(4H)-ones |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 6-Alkynyl-1,2-dihydroisoquinolin-3(4H)-ones |

| Heck Coupling | Alkene, Pd catalyst | 6-Alkenyl-1,2-dihydroisoquinolin-3(4H)-ones |

Role in the Total Synthesis of Natural Products (excluding specific biological activities)

The tetrahydroisoquinoline core is a ubiquitous feature in a vast family of alkaloids, many of which are isolated from natural sources and possess complex structures. nih.gov Synthetic chemists often devise routes to these natural products that rely on robust and versatile building blocks. While direct application of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one in the completed total synthesis of a specific natural product is not prominently documented, its structural motif is highly relevant.

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is a key step in building the core of many isoquinoline (B145761) alkaloids. kthmcollege.ac.in The bromo-substituent on the aromatic ring provides a crucial functional group for later-stage modifications. This could involve intramolecular cyclizations to form additional rings or the introduction of side chains present in the final natural product target. The ability to perform selective cross-coupling reactions on the bromo-substituted scaffold allows for a modular approach to synthesizing analogues of natural products, which is essential for studying their mode of action and developing derivatives with improved properties.

Potential in Material Science and Supramolecular Chemistry (as a structural unit)

Beyond its applications in medicinal chemistry, the rigid, planar structure of the isoquinolinone core suggests potential uses for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one as a structural unit in material science and supramolecular chemistry. The aromatic system can participate in π-π stacking interactions, a key non-covalent force in the self-assembly of supramolecular structures.

The bromine atom and the lactam's N-H and carbonyl groups provide sites for directed intermolecular interactions, such as hydrogen bonding and halogen bonding. By functionalizing the 6-position through cross-coupling reactions, it is possible to attach moieties that can influence the molecule's photophysical properties (e.g., fluorescence) or its ability to assemble into larger, ordered structures like liquid crystals or organic semiconductors. The development of functional organic materials often relies on building blocks that combine a rigid core with tunable peripheral substituents, a description that aptly fits derivatives of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one.

Advanced Analytical Methodologies for Structural Elucidation of 6 Bromo 1,2 Dihydroisoquinolin 3 4h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (focus on methodology)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like "6-Bromo-1,2-dihydroisoquinolin-3(4H)-one". By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy Methodology: In a typical ¹H NMR experiment, a solution of the compound in a deuterated solvent is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting spectrum displays signals (resonances) corresponding to chemically non-equivalent protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Signal splitting (multiplicity), arising from spin-spin coupling with neighboring protons, reveals information about adjacent protons. Integration of the signal area provides the relative number of protons for each resonance. For "6-Bromo-1,2-dihydroisoquinolin-3(4H)-one", specific proton signals for the aromatic and aliphatic regions are expected.